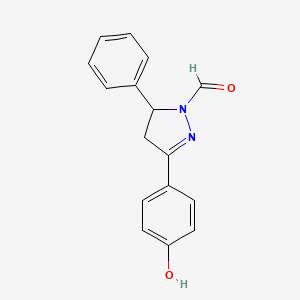![molecular formula C19H26N4O2 B6052951 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6052951.png)
6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway and plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone inhibits BTK by binding to the active site of the enzyme and preventing its phosphorylation. This results in the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for the survival and proliferation of B-cells. 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone also inhibits the activation of macrophages and dendritic cells, which play a role in the immune response to cancer.
Biochemical and Physiological Effects
6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. In addition, 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models. 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has also been shown to inhibit the activation of macrophages and dendritic cells, which play a role in the immune response to cancer.
実験室実験の利点と制限
6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models of B-cell malignancies. 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has also been shown to enhance the activity of other anti-cancer agents, making it a promising candidate for combination therapy. However, 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has some limitations, including its potential toxicity and the need for further clinical development to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the development of 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone. One potential direction is the evaluation of 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another potential direction is the evaluation of 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone in other types of cancer, such as solid tumors. Further preclinical and clinical studies are needed to determine the safety and efficacy of 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone in humans and to identify the optimal dosing and treatment regimens.
合成法
The synthesis of 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone involves a multi-step process that starts with the reaction of 2-methoxyphenylamine with tert-butyl isocyanate to form the tert-butyl carbamate derivative. This intermediate is then reacted with piperazine to form the piperazinyl derivative, which is subsequently reacted with 4-chloro-3-formylpyridine to form the pyrimidinone core structure. The final step involves the removal of the tert-butyl protecting group to yield 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone in its pure form.
科学的研究の応用
6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation. 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.
特性
IUPAC Name |
4-tert-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)16-13-17(24)21-18(20-16)23-11-9-22(10-12-23)14-7-5-6-8-15(14)25-4/h5-8,13H,9-12H2,1-4H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMURMOHTORSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2,3-dimethoxybenzoyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6052870.png)
![N-(4-fluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6052893.png)
![N-(4-fluorophenyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6052899.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6052900.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6052904.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6052906.png)

![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B6052920.png)
![3,5-diethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6052927.png)
![N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6052933.png)
![2-(1-benzofuran-2-ylcarbonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6052937.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-2-methylbenzamide](/img/structure/B6052948.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6052963.png)
![1-(5-{[(2,6-dimethoxybenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6052965.png)